Fmoc-NH-SS-OH

Description

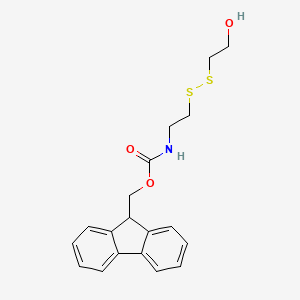

Fmoc-NH-SS-OH (CAS: 1272754-91-2) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features:

- Fmoc group: A 9-fluorenylmethyloxycarbonyl moiety protecting the α-amino group, enabling selective deprotection under mild basic conditions (e.g., piperidine) .

- SS configuration: Likely denoting stereochemical specificity (e.g., (2S,3S)-diaminobutyric acid framework) with a side-chain allyloxycarbonyl (Aloc) protecting group .

- Functional role: Designed for incorporation into peptides requiring orthogonal deprotection strategies. The Aloc group is removed via palladium-catalyzed allyl transfer under neutral conditions, avoiding harsh acids .

This compound is critical in synthesizing complex peptides with labile side chains, such as glycopeptides or phosphopeptides, where selective deprotection is essential.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-(2-hydroxyethyldisulfanyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S2/c21-10-12-25-24-11-9-20-19(22)23-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,21H,9-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHMPDDKLIJYCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSSCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-NH-SS-OH typically involves multiple steps. One common method starts with the reaction of fluorenylmethanol with chloroformate to form the fluorenylmethyl chloroformate intermediate. This intermediate is then reacted with 2-(2-hydroxyethyldisulfanyl)ethylamine under basic conditions to yield the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Fmoc-NH-SS-OH can undergo various chemical reactions, including:

Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Fmoc-NH-SS-OH has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis.

Biology: Employed in the study of disulfide bond formation and reduction in proteins.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form reversible disulfide bonds.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Fmoc-NH-SS-OH involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein structure and function.

Comparison with Similar Compounds

Side-Chain Protecting Group Variants

The choice of side-chain protection dictates deprotection conditions and compatibility with synthesis workflows. Key examples include:

Key Insights :

Impurity Profiles and Quality Control

Contaminants in Fmoc-protected amino acids impact peptide purity:

- Fmoc-Arg(Pbf)-OH : Prone to beta-Ala contamination (e.g., Fmoc-beta-Ala-Arg(Pbf)-OH), requiring stringent supplier specifications .

- Fmoc-Ala-OH : May contain Fmoc-beta-Ala-OH, necessitating HPLC or MS monitoring .

This compound’s Aloc group minimizes side reactions, but residual Pd catalysts post-deprotection must be quantified .

Solubility and Handling

- This compound : Requires polar aprotic solvents (e.g., DMF, DMA) for solubility, similar to Fmoc-Arg(Pbf)-OH .

- Fmoc-PEG2-OH : Enhanced hydrophilicity due to ethylene glycol spacers, useful for solubility-driven applications .

- Fmoc-alpha-Me-L-Phe-OH : Hydrophobic methyl group necessitates DCM or THF for dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.